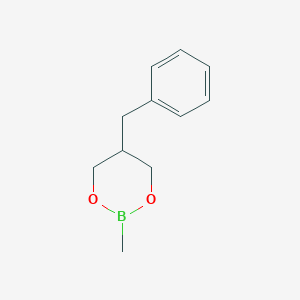
5-Benzyl-2-methyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bencil-2-metil-1,3,2-dioxaborinano es un compuesto orgánico que pertenece a la clase de heterociclos que contienen boro. Este compuesto se caracteriza por una estructura de anillo dioxaborinano, que incluye un átomo de boro enlazado a dos átomos de oxígeno y un átomo de carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Bencil-2-metil-1,3,2-dioxaborinano típicamente implica la reacción de alcohol bencílico con 2-metil-1,3-propanodiol en presencia de una fuente de boro, como ácido bórico o tricloruro de boro. La reacción se lleva a cabo bajo condiciones de reflujo con un solvente adecuado, como tolueno o diclorometano. La mezcla se calienta para facilitar la formación del anillo dioxaborinano a través de una reacción de condensación, seguida de pasos de purificación para aislar el producto deseado .
Métodos de producción industrial
La producción industrial de 5-Bencil-2-metil-1,3,2-dioxaborinano puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, incorporando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía, mejora aún más la eficiencia de la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bencil-2-metil-1,3,2-dioxaborinano se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos borónicos o ésteres boratos.
Reducción: Las reacciones de reducción pueden convertir el anillo que contiene boro en compuestos de boro más simples.
Sustitución: Los grupos bencilo y metilo se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos borónicos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-Bencil-2-metil-1,3,2-dioxaborinano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos que contienen boro.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en sistemas de administración de fármacos y como precursor para la terapia de captura de neutrones de boro (BNCT).
Mecanismo De Acción
El mecanismo por el cual 5-Bencil-2-metil-1,3,2-dioxaborinano ejerce sus efectos implica su interacción con objetivos moleculares, como enzimas y receptores. El átomo de boro en el anillo dioxaborinano puede formar enlaces covalentes reversibles con sitios nucleofílicos en las proteínas, alterando su actividad y función. Esta interacción puede modular varias vías bioquímicas, lo que convierte al compuesto en una herramienta valiosa en el estudio de los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
5,5-Dimetil-2-fenil-1,3,2-dioxaborinano: Este compuesto tiene una estructura de anillo dioxaborinano similar pero con diferentes sustituyentes, lo que lleva a variaciones en la reactividad y las aplicaciones.
2-Metil-1,3,2-dioxaborinano: Carece del grupo bencilo, lo que da como resultado diferentes propiedades químicas y usos.
Singularidad
5-Bencil-2-metil-1,3,2-dioxaborinano es único debido a la presencia de ambos grupos bencilo y metilo, que mejoran su estabilidad y reactividad. Estas características lo hacen particularmente útil en aplicaciones que requieren interacciones específicas con moléculas biológicas o en la síntesis de compuestos orgánicos complejos.
Propiedades
Número CAS |
672290-85-6 |
|---|---|
Fórmula molecular |
C11H15BO2 |
Peso molecular |
190.05 g/mol |
Nombre IUPAC |
5-benzyl-2-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO2/c1-12-13-8-11(9-14-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clave InChI |
MQXCZOWMWNBLML-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)

![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)

